molecular formula C17H22ClN5 B12268807 6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12268807
M. Wt: 331.8 g/mol
InChI Key: VNEOBOHGFDWRTI-UHFFFAOYSA-N
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Description

6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen, and they are found throughout nature in various forms. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The ring formation reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines. Deprotection of these piperazines followed by selective intramolecular cyclization reaction gives the desired compound . Industrial production methods may involve parallel solid-phase synthesis and photocatalytic synthesis to achieve higher yields and purity .

Mechanism of Action

The mechanism of action of 6-{4-[(2-chlorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been identified as a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays . This inhibition affects various cellular processes, leading to the suppression of tumor growth and proliferation .

Properties

Molecular Formula

C17H22ClN5

Molecular Weight

331.8 g/mol

IUPAC Name

6-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C17H22ClN5/c1-21(2)16-11-17(20-13-19-16)23-9-7-22(8-10-23)12-14-5-3-4-6-15(14)18/h3-6,11,13H,7-10,12H2,1-2H3

InChI Key

VNEOBOHGFDWRTI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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